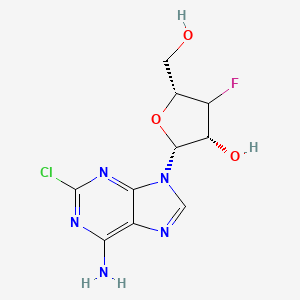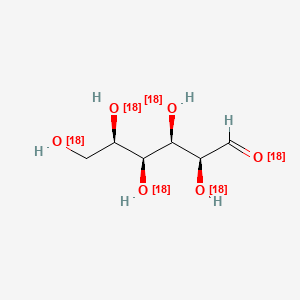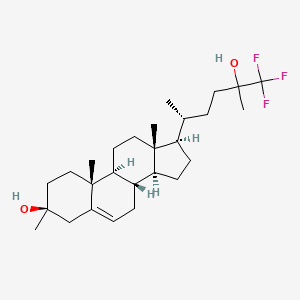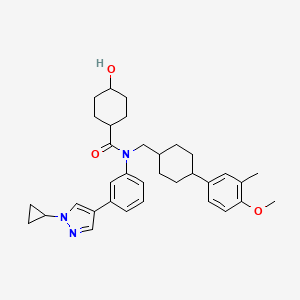
Omesdafexor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been developed primarily for the treatment of nonalcoholic steatohepatitis and colitis . The compound is characterized by its complex chemical structure, which includes a cyclopropylpyrazolyl group and a methoxy-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Omesdafexor involves multiple steps, starting with the preparation of the cyclopropylpyrazolyl intermediateThe final step involves the formation of the carboxamide linkage .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Omesdafexor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Omesdafexor has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study farnesoid X receptor agonists.
Biology: Investigated for its effects on cellular pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating liver diseases and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals targeting metabolic and inflammatory diseases
Mechanism of Action
Omesdafexor exerts its effects by activating the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. Upon activation, the receptor modulates the expression of genes involved in these metabolic pathways, leading to improved liver function and reduced inflammation .
Comparison with Similar Compounds
Uniqueness: this compound stands out due to its specific chemical structure, which provides a unique binding affinity and selectivity for the farnesoid X receptor. This results in distinct pharmacological properties and therapeutic potential .
Properties
CAS No. |
2244440-85-3 |
|---|---|
Molecular Formula |
C34H43N3O3 |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
N-[3-(1-cyclopropylpyrazol-4-yl)phenyl]-4-hydroxy-N-[[4-(4-methoxy-3-methylphenyl)cyclohexyl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C34H43N3O3/c1-23-18-28(12-17-33(23)40-2)25-8-6-24(7-9-25)21-36(34(39)26-10-15-32(38)16-11-26)31-5-3-4-27(19-31)29-20-35-37(22-29)30-13-14-30/h3-5,12,17-20,22,24-26,30,32,38H,6-11,13-16,21H2,1-2H3 |
InChI Key |
RPBNLMPTFCTXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCC(CC2)CN(C3=CC=CC(=C3)C4=CN(N=C4)C5CC5)C(=O)C6CCC(CC6)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


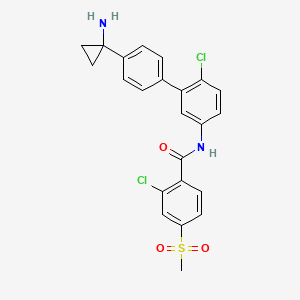
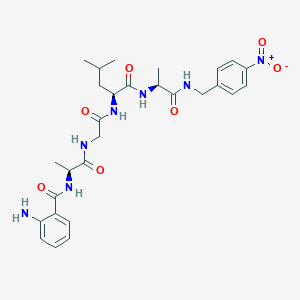
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
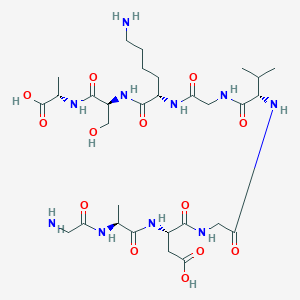


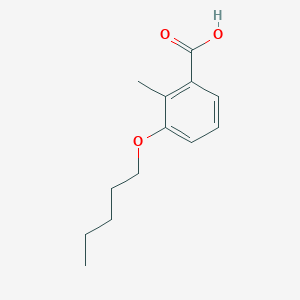
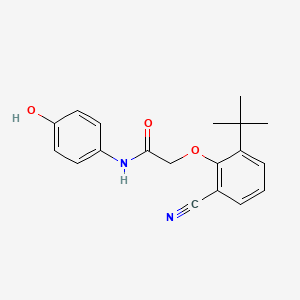

![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)
